2-乙氧基-4,6-二氯嘧啶

描述

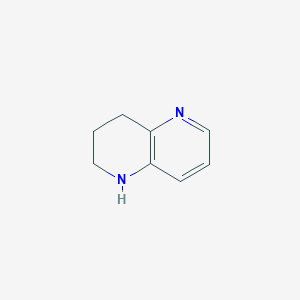

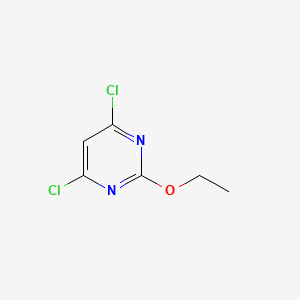

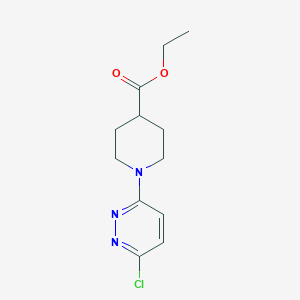

2-Ethoxy-4,6-dichloropyrimidine is a chemical compound belonging to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in various biological processes and are also used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The presence of ethoxy and dichloro substituents on the pyrimidine ring can significantly alter the chemical and physical properties of the molecule, as well as its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the condensation of various precursors. For instance, 2-Amino-4-hydroxy-6-mercaptopyrimidine, a related compound, has been synthesized by the condensation of guanidine with methyl ethoxycarbonyl-dithioacetate, followed by desulfurization to isocytosine and comparison with a specimen prepared from 2-amino-4-chloro-6-hydroxypyrimidine treated with NaSH . Another synthesis approach for pyrimidine derivatives includes the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-substituted amino- and 4-chloro-pyrimidine derivatives using amines and SOCl2-DMF . These methods highlight the versatility of pyrimidine chemistry and the potential pathways that could be adapted for the synthesis of 2-ethoxy-4,6-dichloropyrimidine.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring with nitrogen atoms at positions 1 and 3. Substituents on the pyrimidine ring, such as ethoxy and dichloro groups, can influence the electronic distribution and steric hindrance, which in turn affects the reactivity and interaction with other molecules. The structure of pyrimidine derivatives has been elucidated using various spectroscopic techniques, including hydrogen spectrum (1H NMR), infrared spectroscopy (IR), and mass spectrometry .

Chemical Reactions Analysis

Pyrimidine derivatives undergo a variety of chemical reactions. For example, 2,4-Dichloro-5-methoxy-pyrimidine, a compound similar to 2-ethoxy-4,6-dichloropyrimidine, can be synthesized from methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride through cyclization and chloridization . Additionally, 2-amino-4-methoxy-6-methylthiopyrimidine was synthesized from 2-amino-4-chloro-6-methoxypyrimidine and sodium thiomethylate, indicating the reactivity of chloro and methoxy substituents on the pyrimidine ring . These reactions demonstrate the potential pathways and reactivity that could be expected for 2-ethoxy-4,6-dichloropyrimidine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as melting point, solubility, and stability. For instance, the optimal synthesis conditions and the biological activity of a pyrimidine derivative were investigated, indicating that the physical properties can be fine-tuned for specific applications . The crystal structure of a related compound, 6-(2,5-dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione, was determined, showing intermolecular interactions that contribute to the stability of the crystal structure .

科学研究应用

合成和化学性质

2-乙氧基-4,6-二氯嘧啶作为各种嘧啶衍生物合成的前体。由于其化学性质和生物活性,这些衍生物在科学研究中有着多样的应用。该化合物参与不同的合成途径,导致新型化学实体的形成。

合成2-氨基-4,6-二氯嘧啶:合成了一系列5-取代的2-氨基-4,6-二羟基嘧啶及其相应的2-氨基-4,6-二氯嘧啶衍生物。后者显示出对免疫激活的一氧化氮产生抑制作用,表明具有潜在的治疗应用(Jansa et al., 2014)。

取代嘧啶的抗病毒活性:合成了取代的2,4-二氨基-6-[2-(磷酸甲氧基)乙氧基]嘧啶,展示出对逆转录病毒在细胞培养中复制的显著抑制活性。这突显了2-乙氧基-4,6-二氯嘧啶衍生物在抗病毒研究中的潜力(Hocková等,2003)。

用于定量分析的光谱研究:研究了涉及2-氨基-4,6-二甲基嘧啶和其他衍生物的质子转移复合物,提供了在乙腈中对这些化合物进行光谱测定的宝贵技术。这对化学研究中的定量分析至关重要(Habeeb et al., 2009)。

改进的合成技术:开发了高效合成2-氨基-4,6-二甲氧基嘧啶的方法,突显了2-乙氧基-4,6-二氯嘧啶在生产高纯度化合物用于研究目的中的适应性和实用性(Mu Xue-ling, 2005)。

抗肿瘤化合物的合成:涉及2-甲硫基-4,6-二氯-5-(4-烷氧基苄基)嘧啶的反应导致合成具有抗肿瘤性质的化合物,展示了衍生物在肿瘤学研究中的治疗潜力(Grigoryan et al., 2008)。

绿色合成和机理研究:使用环保友好的技术合成了2-取代的4,6-二氯嘧啶。这些反应的机理研究有助于理解化学过程,对于新合成方法的发展至关重要(Opitz et al., 2015)。

安全和危害

未来方向

作用机制

Target of Action

2-Ethoxy-4,6-dichloropyrimidine is a significant heterocyclic compound used in the synthesis of various pharmaceuticals and agrochemicals . .

Mode of Action

The mode of action of 2-Ethoxy-4,6-dichloropyrimidine is primarily through its role as a key intermediate in the synthesis of other compounds. It is used in the synthesis of high-efficiency herbicides containing a triazole pyrimidine ring, such as bisulfuron-methyl and chlorosulfuron . It can also be used in the synthesis of certain antibiotic drugs .

Result of Action

As an intermediate in the synthesis of other compounds, the molecular and cellular effects of 2-Ethoxy-4,6-dichloropyrimidine would be determined by the properties of the final product. For example, when used in the synthesis of certain herbicides, the resulting compound can inhibit the growth of weeds .

属性

IUPAC Name |

4,6-dichloro-2-ethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMAOIALLIBNNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431543 | |

| Record name | 2-Ethoxy-4,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4,6-dichloropyrimidine | |

CAS RN |

40758-65-4 | |

| Record name | 4,6-Dichloro-2-ethoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40758-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-ethoxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040758654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxy-4,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloro-2-ethoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.231.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of 2-ethoxy-4,6-dichloropyrimidine in organic synthesis?

A1: 2-ethoxy-4,6-dichloropyrimidine serves as a crucial building block in organic synthesis, specifically in the production of various pyrimidine derivatives [, ]. Its importance stems from its versatility as an intermediate, enabling the synthesis of more complex molecules. Notably, it serves as a precursor to Cloransulam-methyl, a widely used herbicide belonging to the triazolopyrimidine sulfonanilide class [].

Q2: Can you describe the synthetic route for 2-ethoxy-4,6-difluoropyrimidine starting from 2-ethoxy-4,6-dichloropyrimidine?

A2: While the provided abstracts don't detail the complete synthesis of 2-ethoxy-4,6-difluoropyrimidine, they highlight a two-step process involving chlorination and fluorination []. Initially, 2-ethoxy-4,6-dihydroxypyrimidine undergoes chlorination with phosphorus oxychloride to yield 2-ethoxy-4,6-dichloropyrimidine. Subsequently, this intermediate undergoes fluorination using potassium fluoride, resulting in the formation of 2-ethoxy-4,6-difluoropyrimidine. The research emphasizes optimizing reaction conditions like temperature, time, and molar ratios to achieve high yield and purity of the final product [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)